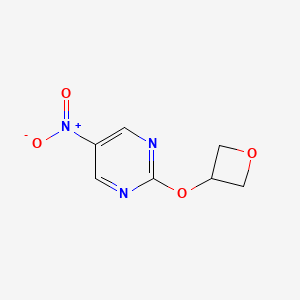

5-Nitro-2-(oxetan-3-yloxy)pyrimidine

Descripción general

Descripción

5-Nitro-2-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a nitro group and an oxetane ring, making it a unique and interesting molecule for various scientific studies.

Análisis De Reacciones Químicas

5-Nitro-2-(oxetan-3-yloxy)pyrimidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.

Substitution: The oxetane ring and pyrimidine core can participate in substitution reactions with various reagents.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies highlight the potential of 5-Nitro-2-(oxetan-3-yloxy)pyrimidine in cancer therapeutics.

- Mechanism of Action : The compound acts as a modulator of the immune response by reactivating the immune system within tumors. This mechanism is particularly relevant for cancers such as melanoma, lung cancer, and gastrointestinal cancers .

- Research Findings : Patents have documented the use of similar pyrimidine derivatives in cancer treatment, indicating their role as antagonists to prostaglandin E2 (PGE2) receptors (EP2 and EP4). These antagonists can enhance the efficacy of existing therapies like chemotherapy and immunotherapy .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Melanoma | Immune system reactivation | |

| Lung Cancer | Modulation of PGE2 signaling | |

| Gastrointestinal Cancers | Combination with chemotherapy |

Anti-inflammatory Applications

The compound has also shown promise in anti-inflammatory applications:

- Biological Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief .

- Structure-Activity Relationships (SAR) : Research on SAR indicates that modifications to the pyrimidine structure can enhance anti-inflammatory effects while minimizing toxicity. Compounds with electron-releasing substituents have been found to exhibit stronger anti-inflammatory properties .

| Activity Type | Target Enzyme | Effectiveness | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-1/COX-2 | Inhibition | |

| Pain Relief | Inflammatory mediators | Reduced expression |

Broader Pharmacological Potential

Beyond cancer and inflammation, this compound may have applications in other therapeutic areas:

- Antiviral Properties : Some studies suggest that compounds with similar structures could exhibit antiviral activity, making them candidates for further research in viral infections.

- Biologically Active Molecules : The compound's unique structure allows for the exploration of new biologically active molecules, potentially leading to novel drug discoveries in various therapeutic domains.

Comparación Con Compuestos Similares

5-Nitro-2-(oxetan-3-yloxy)pyrimidine can be compared with other similar compounds, such as:

- 5-Nitro-2-(oxetan-3-yloxy)benzene

- 5-Nitro-2-(oxetan-3-yloxy)thiazole

These compounds share similar structural features, such as the nitro group and oxetane ring, but differ in their core structures (pyrimidine, benzene, thiazole). The uniqueness of this compound lies in its pyrimidine core, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Nitro-2-(oxetan-3-yloxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article presents a detailed overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms, efficacy, and potential therapeutic uses.

- Chemical Formula : CHNO

- CAS Number : 1349715-52-1

- Molecular Structure : The compound features a pyrimidine ring substituted with a nitro group and an oxetane moiety, which may influence its biological interactions.

Anti-inflammatory Effects

Recent studies have investigated the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

-

Mechanism of Action :

- Inhibition of COX enzymes leads to decreased production of prostaglandins, mediators of inflammation.

- The presence of the nitro group may enhance the compound's ability to interact with COX enzymes, potentially increasing its efficacy.

- Efficacy Studies :

Anticancer Activity

The role of this compound as a potential anticancer agent has also been explored. Its structural characteristics suggest it may interfere with cancer cell proliferation and survival.

- Targeting Tumor Microenvironment :

- Case Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Electron-withdrawing groups like nitro enhance anti-inflammatory activity by stabilizing the interaction with COX enzymes.

- Oxetane Influence : The oxetane ring may contribute to improved bioavailability and selectivity for biological targets due to its unique steric and electronic properties.

Data Table: Comparative Biological Activities

| Compound | Activity Type | IC / ED (μM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | TBD | Potential COX inhibitor |

| Celecoxib | Anti-inflammatory | 0.04 ± 0.01 | Standard COX-2 inhibitor |

| Indomethacin | Anti-inflammatory | 9.17 | Comparative standard |

| Other Pyrimidine Derivatives | Varies (see studies) | Varies | Some show higher potency than celecoxib |

Propiedades

IUPAC Name |

5-nitro-2-(oxetan-3-yloxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c11-10(12)5-1-8-7(9-2-5)14-6-3-13-4-6/h1-2,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOSGZUMRCUCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.